1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-pyridin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVJLQTXPGZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Diethyl Oxalate and Tetrahydropyranone Intermediate
| Step | Reactants and Conditions | Product | Notes |
|---|---|---|---|
| 1 | React tetrahydropyran-4-one with diethyl oxalate in tetrahydrofuran solvent at -70 to -80 °C, using lithium bis(trimethylsilyl)amide as base | 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate) | Molar ratio tetrahydropyranone:LiHMDS:diethyl oxalate = 1:0.5-1.2:0.5-1.2; reaction time 30-120 min; argon atmosphere recommended |
| 2 | React intermediate with hydrazine hydrate in glacial acetic acid at 20-30 °C overnight | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate) | Slow addition of hydrazine hydrate; pH adjusted to 8-9 with solid sodium carbonate after reaction; extraction and purification by petroleum ether pulping |
| 3 | Hydrolyze ester intermediate with aqueous lithium hydroxide in ethanol at 40-60 °C for 2-3 h | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Final product) | pH adjusted to 1-2 with dilute HCl; filtration and drying yield high purity product (~99%) |
- Yield: Total yield of the three-step sequence is approximately 65%.
- Advantages: Mild reaction conditions, inexpensive raw materials, simple purification, scalable for industrial production.
- Safety: Avoids explosive reagents like ethyl diazoacetate, enhancing process safety.
- Purity: Final product purity reaches 99% after petroleum ether pulping.
Alternative Route Using 3-Bromotetrahydro-4H-pyran-4-one
- This method involves three steps starting from 3-bromotetrahydro-4H-pyran-4-one to obtain the ethyl ester intermediate.
- However, it suffers from low yield due to isomer formation during ring closure and is less suitable for scale-up.
Detailed Reaction Analysis and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Key Parameters | Comments |
|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + diethyl oxalate + LiHMDS in THF | -70 to -80 | 30-120 min | Molar ratios as above; inert atmosphere | Formation of keto-ester intermediate; critical temperature control to avoid side reactions |
| 2 | Intermediate + hydrazine hydrate in glacial acetic acid | 20-30 | Overnight (~12-16 h) | Slow hydrazine addition; pH adjusted post-reaction | Ring closure to pyrazole ring; pH control essential for extraction efficiency |
| 3 | Ethyl ester intermediate + LiOH (aqueous) in ethanol | 40-60 | 2-3 h | Hydrolysis to acid; pH adjusted to acidic for precipitation | Final product isolation by filtration and drying |
Research Findings and Comparative Notes
- Yield and Purity: The diethyl oxalate route with lithium bis(trimethylsilyl)amide base provides a balanced approach combining good yield (65%) and high purity (99%) suitable for scale-up.
- Safety Considerations: Avoiding ethyl diazoacetate, which is explosive and unstable, significantly improves process safety and reproducibility.
- Raw Material Cost: Using tetrahydropyranone and diethyl oxalate as starting materials reduces cost compared to expensive ketones or brominated intermediates.
- Scalability: The method has been demonstrated on gram to multi-gram scale with consistent yields and purity, indicating industrial feasibility.
- Purification: Simple work-up steps such as extraction, pH adjustment, and petroleum ether pulping suffice to achieve high purity without complex chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Safety | Scalability | Notes |
|---|---|---|---|---|---|---|---|
| Diethyl oxalate + tetrahydropyranone + LiHMDS + hydrazine hydrate | Tetrahydropyranone, diethyl oxalate, LiHMDS, hydrazine hydrate | 65 | 99 | High (no explosive reagents) | Good | Mild conditions, industrially viable | |
| 3-Bromotetrahydro-4H-pyran-4-one route | 3-Bromotetrahydro-4H-pyran-4-one, ethyl diazoacetate | Low | Moderate | Moderate | Poor (explosive ethyl diazoacetate) | Limited | Isomer formation reduces yield, safety concerns |
Chemical Reactions Analysis
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Pyridinyl vs. Piperidinyl: The pyridin-3-yl group (aromatic, planar) contrasts with piperidin-4-yl (saturated, flexible), altering electronic properties and binding modes. Piperidine’s basicity may enhance solubility in acidic environments . Carboxylate Ester: Enhances polarity, likely improving aqueous solubility but reducing membrane permeability .
Molecular Weight : All analogs fall within 196–235 g/mol, suitable for drug-like properties.
Biological Activity
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrano-pyrazole framework which is known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 230.26 g/mol. The presence of both the ethyl and pyridine groups contributes to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
- Case Study : A derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cell lines, indicating significant cytotoxic effects . Another study reported that pyrazole derivatives induced apoptosis in cancer cells via mitochondrial pathways.
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Research Findings : A series of related compounds demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, suggesting that similar mechanisms may be present in this compound .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit specific kinases involved in cell cycle regulation and proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in various cancer cell lines treated with similar compounds.
Data Tables
| Activity Type | Compound Structure | IC50 Value (µM) | Target |
|---|---|---|---|
| Antitumor Activity | Similar Derivative | 49.85 | A549 Cell Line |
| Anti-inflammatory | Pyrazole Derivative | 0.034 - 0.052 | COX-2 |
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
The compound is synthesized via multicomponent reactions (MCRs) using pyrazole and pyran precursors. Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
- Green solvent systems : Water or ionic liquids (e.g., [Et3NH][HSO4]) are used to minimize toxicity. For example, reactions in water at 80°C yield 70–90% purity .
- Catalytic systems : Benign catalysts like phenylboronic acid or biodegradable composites enhance regioselectivity, particularly for pyran ring formation .
Q. How is the structural integrity of this compound verified experimentally?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyranopyrazole scaffold and substituent positions (e.g., pyridin-3-yl at C3). Chemical shifts for the ethyl group typically appear at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .
- X-ray crystallography : Resolves steric effects from the fused pyran and pyrazole rings, with bond angles deviating by ≤5° from ideal sp³ hybridization .
Advanced Research Questions
Q. How does the pyridin-3-yl substituent influence biological activity compared to other aromatic groups (e.g., thiophene)?
Structure-activity relationship (SAR) studies reveal:
- Pyridin-3-yl vs. thiophen-2-yl : The pyridine group enhances hydrogen bonding with biological targets (e.g., kinases), increasing inhibitory potency by 2–3-fold compared to thiophene derivatives. This is attributed to the nitrogen lone pair in pyridine, which stabilizes π-π stacking interactions .
- Substituent positioning : 3-Pyridyl groups improve solubility (logP reduction by ~0.5 units) compared to para-substituted analogs, aiding bioavailability .
Q. What mechanisms underlie its antitumor activity, and how are conflicting cytotoxicity data resolved?
The compound demonstrates dual mechanisms:
- HDAC inhibition : Disulfide derivatives (e.g., analogs with N-(6-mercaptohexyl) groups) induce hyperacetylation of histones, suppressing tumor growth in HCT-116 xenografts (IC50: 0.8–1.2 µM) .
- Chk2 kinase inhibition : Pyrazole-benzimidazole hybrids block DNA repair pathways, synergizing with chemotherapeutics like cisplatin .
- Data reconciliation : Contradictions in cytotoxicity (e.g., varying IC50 across cell lines) are addressed by standardizing assay conditions (e.g., hypoxia vs. normoxia) and validating via 3D tumor spheroid models .
Q. What strategies optimize its interaction with P-glycoprotein (P-gp) to overcome multidrug resistance (MDR)?
- Functional group modulation : Introducing carboximidamide or cyclopropylmethyl groups at C3 increases P-gp binding affinity (Ki: 0.5–1.8 µM), as shown in radioligand displacement assays .
- Co-administration with inhibitors : Synergy with verapamil (a P-gp blocker) enhances intracellular accumulation by 40–60% in resistant cancer lines .
Q. How do solvent-free conditions impact the scalability of pyranopyrazole synthesis?
Solvent-free protocols using mechanochemical grinding:
- Yield improvement : Achieves 80–90% yields with minimal purification, reducing E-factor (environmental impact metric) by 50% compared to solvent-based methods .
- Catalyst recycling : Silica-supported ionic liquids retain >90% activity over 5 cycles, enabling large-scale production .
Methodological Considerations
Q. What analytical techniques quantify purity and stability under physiological conditions?
- HPLC-MS : Quantifies degradation products (e.g., hydrolyzed pyran ring) in simulated gastric fluid (pH 2.0), showing 85% stability over 24 hours .
- DSC/TGA : Thermal analysis confirms decomposition onset at 220–240°C, guiding storage conditions (4°C, inert atmosphere) .
Q. How are computational models applied to predict binding modes with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
